4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
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Description
The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol” is a derivative of the 1,2,4-oxadiazole class of organic compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in the structures .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are influenced by the presence of the two carbon atoms which allow two substituents in the oxadiazole ring . Their positions cause differences in their properties due to variation in the electronic environment .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives depend on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives in biological systems is diverse. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Future Directions
The future directions in the research of 1,2,4-oxadiazole derivatives include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . There is also a focus on the development of 1,2,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5-10-8(12-11-5)6-2-3-9-7(13)4-6/h2-4H,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCHCEDIHKLPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=S)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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